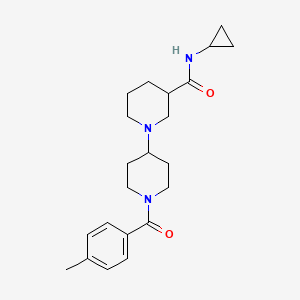
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, commonly known as CP-544, is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various physiological and pathological processes in the central nervous system (CNS). CP-544 has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
CP-544 acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. The α7nAChR is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. CP-544 binding to the α7nAChR inhibits the influx of calcium ions, which is essential for the activation of downstream signaling pathways that are involved in the modulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CP-544 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which are implicated in the modulation of cognitive function, mood, and behavior. CP-544 has also been shown to improve synaptic plasticity and reduce neuroinflammation, which are implicated in the pathogenesis of various this compound disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544 has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR, which allows for the precise modulation of neuronal activity. However, CP-544 has several limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
Direcciones Futuras
CP-544 has significant potential for the development of novel therapeutics for various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. Future research should focus on the optimization of CP-544's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and targeted delivery of CP-544 to the this compound. Additionally, the identification of novel targets and pathways that are modulated by CP-544 could lead to the development of new therapeutic strategies for the treatment of this compound disorders.
Métodos De Síntesis
CP-544 can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde, followed by the reaction with cyanoacetic acid in the presence of a base catalyst. The purity of the synthesized compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
CP-544 has been extensively studied for its potential therapeutic applications in various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. CP-544 has also been shown to have antidepressant effects in animal models of depression. Moreover, CP-544 has been suggested to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various this compound disorders.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)9-12(10-16)11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAINTMPOKDOZDV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)